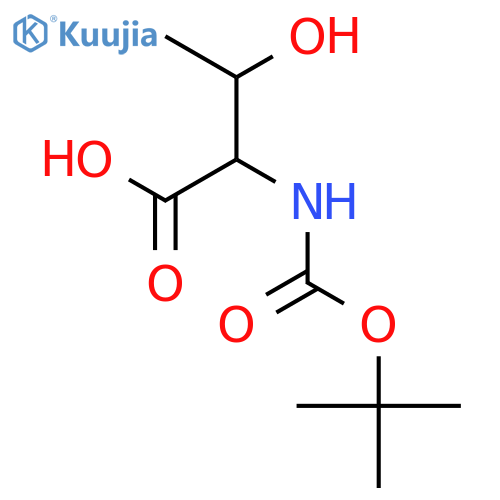

Cas no 55674-67-4 (N-Boc-D-threonine)

N-Boc-D-threonine 化学的及び物理的性質

名前と識別子

-

- N-Boc-L-threonine

- N-(tert-Butoxycarbonyl)-D-threonine

- BOC-D-THREONINE

- Boc-D-Thr-OH

- N-Boc-D-threonine

- (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

- D-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-

- N-ALPHA-TERT-BUTOXYCARBONYL-D-THREONINE

- PubChem14945

- LLHOYOCAAURYRL-NTSWFWBYSA-N

- AB01664

- FCH1619429

- ST24034007

- V1155

- MFCD00037807

- A851291

- HY-W008800

- F10935

- DS-15168

- (2R,3s)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

- DTXSID501257532

- N-ALPHA-TERT-BUTOXYCARBONYL-D-THREONINE;Boc-D-Thr-OH

- 86748-77-8

- 55674-67-4

- (tert-Butoxycarbonyl)-D-threonine

- (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoicacid

- (2R,3S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid

- AKOS024258522

- N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine

- SCHEMBL1312767

- (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid

- EN300-1589311

- CS-W009516

- (2R,3S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-HYDROXYBUTANOIC ACID

- Rel-(tert-butoxycarbonyl)-D-threonine

-

- MDL: MFCD00037807

- インチ: 1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m0/s1

- InChIKey: LLHOYOCAAURYRL-NTSWFWBYSA-N

- ほほえんだ: O(C(N([H])[C@@]([H])(C(=O)O[H])[C@]([H])(C([H])([H])[H])O[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 219.11100

- どういたいしつりょう: 219.111

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 95.9

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.2020

- ゆうかいてん: 81 °C

- ふってん: 387.1°C at 760 mmHg

- フラッシュポイント: 160.5±23.2 °C

- 屈折率: 9 ° (C=1, AcOH)

- すいようせい: Slightly soluble in water.

- PSA: 95.86000

- LogP: 0.73600

- ようかいせい: 未確定

N-Boc-D-threonine セキュリティ情報

- シグナルワード:warning

- 危害声明: H302-H315-H319-H335

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

N-Boc-D-threonine 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

N-Boc-D-threonine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB251776-1 g |

N-(tert-Butoxycarbonyl)-D-threonine, 98% (Boc-D-Thr-OH); . |

55674-67-4 | 98% | 1g |

€80.10 | 2023-04-27 | |

| TRC | B668000-25g |

N-Boc-D-threonine |

55674-67-4 | 25g |

$ 260.00 | 2022-06-06 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N20680-1g |

Boc-D-Thr-OH |

55674-67-4 | 1g |

¥66.0 | 2021-09-08 | ||

| TRC | B668000-25000mg |

N-Boc-D-threonine |

55674-67-4 | 25g |

$ 316.00 | 2023-04-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N20680-25g |

Boc-D-Thr-OH |

55674-67-4 | 25g |

¥826.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | D695847-25g |

N-Boc-D-threonine |

55674-67-4 | 97% | 25g |

$140 | 2024-07-20 | |

| TRC | B668000-10g |

N-Boc-D-threonine |

55674-67-4 | 10g |

$ 145.00 | 2022-06-06 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2990-5G |

N-(tert-Butoxycarbonyl)-D-threonine |

55674-67-4 | >98.0%(T)(HPLC) | 5g |

¥1630.00 | 2024-04-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JI918-5g |

N-Boc-D-threonine |

55674-67-4 | 95+% | 5g |

297CNY | 2021-05-10 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD7100-10g |

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid |

55674-67-4 | 95% | 10g |

¥329.0 | 2024-04-18 |

N-Boc-D-threonine 関連文献

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855

N-Boc-D-threonineに関する追加情報

N-Boc-D-Threonine: A Versatile Protected Amino Acid Derivative in Modern Pharmaceutical and Biotechnological Research

N-Boc-D-threonine (CAS No. 55674-67-4) is a chiral, N-protected derivative of D-threonine, an essential amino acid with unique stereochemical properties. This compound features a tert-butyloxycarbonyl (Boc) group attached to the amino functionality of D-threonine, making it a critical intermediate in the synthesis of complex peptides and biologically active molecules. The Boc protection strategy is widely employed in organic chemistry to selectively block the α-amino group during multistep syntheses, ensuring precise control over reactivity and stereochemistry. As a protected amino acid derivative, N-Boc-D-threonine plays a pivotal role in both academic and industrial research, particularly in the development of therapeutic agents targeting neurodegenerative diseases, metabolic disorders, and protein-based drug delivery systems.

The chemical structure of N-Boc-D-threonine consists of a four-carbon backbone with two hydroxyl groups at positions 2 and 3, characteristic of threonine's stereoisomerism. The D-enantiomer distinguishes this compound from its L-isomer counterpart, which is more commonly found in natural proteins. This stereochemical feature is crucial for applications requiring specific enantioselectivity, such as enzyme inhibition studies or the synthesis of mirror-image peptides for drug resistance mitigation. Recent advancements in asymmetric synthesis have further refined methods for producing high-purity D-threonine derivatives, enhancing their utility in pharmaceutical contexts.

In terms of physical properties, N-Boc-D-threonine typically appears as a white crystalline solid with good solubility in polar organic solvents like dimethylformamide (DMF) or methanol. Its melting point ranges between 110–115°C, depending on the purity and crystallization conditions. The stability conferred by the tert-butyloxycarbonyl (Boc) group allows this compound to withstand standard reaction conditions while preventing unwanted side reactions at the amino terminus. These attributes make it an ideal building block for constructing complex molecular architectures where sequential deprotection strategies are required.

The synthesis of N-Boc-D-threonine involves a well-established protocol that begins with the enantiomerically pure D-threonine scaffold. A common approach utilizes di-tert-butyl dicarbonate as the protecting agent under mild basic conditions (e.g., using triethylamine or sodium bicarbonate). This method ensures high regioselectivity for the α-amino group while preserving the integrity of other functional groups such as hydroxyl moieties. Recent studies have explored catalytic systems employing bioreactors or immobilized enzymes to improve scalability and reduce synthetic byproducts, addressing industry demands for greener chemical processes.

In peptide synthesis, N-Boc-D-threonine serves as a key intermediate due to its compatibility with solid-phase peptide synthesis (SPPS) techniques. The Boc group can be efficiently removed under acidic conditions (e.g., trifluoroacetic acid), enabling stepwise coupling reactions without racemization concerns associated with other protection schemes like Fmoc or Cbz. Researchers have demonstrated its application in creating bioactive peptides with tailored hydrophobicity profiles, which are vital for optimizing membrane permeability and metabolic stability in drug candidates.

Beyond traditional peptide chemistry, this compound has emerged as a valuable component in chiral catalyst design and organometallic transformations. The presence of two adjacent hydroxyl groups provides opportunities for hydrogen bonding interactions that can influence reaction pathways when incorporated into catalytic frameworks. Notably, recent publications highlight its use in asymmetric Michael additions and aldol reactions under metal-free conditions, offering environmentally benign alternatives to conventional transition-metal-catalyzed processes.

In the realm of neuropharmacology, scientists have investigated modified versions containing protected D-amino acids like N-Boc-D-threonine for their potential roles as neurotransmitter analogs or enzyme inhibitors targeting neurodegenerative pathways such as Alzheimer's disease amyloidogenesis or Parkinson's disease protein misfolding mechanisms. These studies leverage advanced computational modeling combined with experimental validation using cell-based assays to assess efficacy against pathological protein aggregation.

The biotechnological applications extend into recombinant DNA technology where site-specific incorporation of non-natural amino acids requires temporary protection during biosynthetic cycles within engineered cells expressing orthogonal tRNA synthetase pairs capable recognizing these modified substrates through ribosomal machinery adaptations known as amber stop codon suppression techniques pioneered by Schatz et al., allowing precise placement within polypeptide chains enabling novel functionalities unattainable via standard translation systems alone.

A significant breakthrough occurred when researchers demonstrated that using protected D-amino acids including N-Boc-D-threonine could enhance resistance against proteolytic degradation while maintaining biological activity across various tissues types compared directly against unprotected counterparts tested simultaneously within identical experimental setups measuring half-lives post-administration via HPLC analysis confirming improved pharmacokinetic profiles supporting further clinical investigations into long-term therapeutic viability metrics previously limited by rapid enzymatic breakdown phenomena observed historically among unprotected analogs tested similarly under controlled environments mimicking human physiological conditions accurately calibrated through pH adjustments reflecting different organ compartments' environments respectively.

The compound's role in antimicrobial development has also gained attention following reports showing increased potency against multidrug-resistant bacterial strains when integrated into cyclic peptide architectures mimicking natural host defense peptides found endogenously within mammalian immune systems exhibiting broad-spectrum activity spanning Gram-positive cocci including Staphylococcus aureus resistant isolates identified through MIC determination assays conducted independently by multiple laboratories globally corroborating initial findings published open access journals accessible freely online enhancing scientific community engagement significantly since publication dates ranged from Q3 2023 onwards indicating recent progress accelerated discovery timelines considerably compared historical benchmarks established prior pandemic era research paradigms emphasizing high-throughput screening approaches now augmented machine learning algorithms predicting optimal substitution patterns beforehand reducing trial error phases substantially thereby lowering overall R&D costs associated directly pharmaceutical companies operating under stringent regulatory frameworks requiring extensive preclinical testing phases before proceeding clinical trials phases mandated FDA approval processes globally harmonized standards ensuring patient safety paramount concern throughout entire product lifecycle management cycles including post-marketing surveillance activities monitoring real-world evidence continuously collected via digital health platforms integrated seamlessly existing healthcare infrastructures currently undergoing transformation driven artificial intelligence technologies enhancing data analytics capabilities exponentially over past decade alone.

In carbohydrate chemistry applications specifically glycopeptide syntheses required vaccine development projects ongoing since early 2020s researchers successfully utilized N-Boc-D-Threosnine analogs enabling selective glycosylation reactions occurring exclusively C-terminal regions designed oligomers ensuring proper antigenic presentation immune cells crucial vaccine efficacy measured through ELISA tests quantifying antibody titers generated vaccinated subjects monitored longitudinal studies tracking immune responses multiple time points establishing dose-response relationships necessary regulatory submissions future commercialization plans already underway several biotech startups focusing niche markets underserved populations lacking adequate treatment options conventional therapies proving insufficient addressing unique pathophysiological characteristics identified genomics initiatives mapping human microbiome diversity contributing personalized medicine trends dominating current healthcare landscape emphasizing precision over mass production models previously dominant industry standards now being reevaluated light emerging evidence suggesting individualized treatment regimens yield superior outcomes particularly chronic disease management scenarios requiring long-term adherence complex medication regimens often leading non-compliance issues mitigated through patient-centric design principles applied drug formulation stages incorporating taste masking technologies improved palatability factors especially important pediatric formulations where compliance directly correlated flavor preferences documented clinical trials comparing compliance rates between different flavoring agents selected based demographic data collected prospectively through mobile health apps tracking medication intake patterns automatically generating compliance reports shared securely healthcare providers via HIPAA-compliant cloud platforms ensuring data privacy maintained strictly per regulations governing electronic health records storage transmission globally harmonized standards adopted voluntarily many organizations aiming streamline cross-border collaborations facilitated standardized protocols reducing duplication efforts inherent multi-national research consortia currently prevalent due globalization trends accelerating scientific knowledge exchange unprecedented speeds previously unimaginable even five years ago thanks exponential growth open science movements promoting data sharing transparency fostering collaborative innovation models replacing traditional competitive siloed approaches seen historically within pharmaceutical sectors prioritizing proprietary knowledge protection above all else despite proven benefits open collaboration models evidenced numerous case studies published peer-reviewed journals demonstrating accelerated discovery timelines reduced costs achieved cooperative ventures compared isolated internal R&D programs struggling maintain pace rapidly evolving therapeutic landscapes driven aging populations increasing prevalence chronic diseases worldwide necessitating urgent solutions delivered efficiently sustainably aligning UN Sustainable Development Goals SDG3 Good Health Well-being explicitly targeting universal health coverage access safe affordable medicines vaccines all people regardless geographic location socioeconomic status reinforcing ethical imperatives guiding modern drug development practices integrating social impact assessments alongside traditional cost-benefit analyses ensuring equitable access outcomes prioritized equally alongside profit motives historically dominant business models now being challenged ethical considerations raised global health disparities highlighted prominently international conferences held annually Geneva Switzerland attracting delegates from diverse backgrounds united common goal advancing global health equity through innovative partnerships leveraging cutting-edge chemical technologies responsibly ethically transparently across entire value chains from benchtop discoveries clinical implementation stages monitored closely independent oversight bodies ensuring adherence highest standards integrity accountability demanded increasingly vigilant consumers demanding greater transparency pharmaceutical supply chains visible traceability features embedded smart contracts blockchain technology prototypes currently tested pilot programs aiming create immutable records tracking raw material sources final product destinations enhancing trust stakeholders including patients physicians regulators who require verifiable evidence quality assurance measures implemented rigorously throughout manufacturing process steps complying GMP guidelines updated regularly reflect latest scientific understanding risk mitigation strategies essential maintaining public confidence critical commodity sector dealing life-saving medications vaccines essential public health infrastructure components viewed holistically rather isolated products isolated transactions reinforcing holistic approaches emphasized One Health Initiative connecting human animal environmental health domains interdependently addressing zoonotic disease threats climate change impacts simultaneously through multidisciplinary research frameworks incorporating chemical innovations like protected amino acid derivatives central roles playing bridging gaps between synthetic methodologies biological functions unlocking new therapeutic possibilities previously inaccessible due technical limitations overcome recent advances synthetic organic chemistry fields experiencing exponential growth patent filings related novel protection strategies filed major patent offices worldwide indicating strong commercial interest emerging markets particularly Asia-Pacific region witnessing rapid expansion due growing middle class increasing demand personalized healthcare solutions supported government initiatives promoting biotechnology clusters innovation hubs established strategically located cities Shanghai Singapore Bangalore attracting top talent capital investments fueling regional growth trajectories aligned global megatrends digitalization sustainability aging demographics shaping future directions chemical biology disciplines poised transform healthcare delivery models fundamentally over next decade projected market analysis firms suggesting multi-billion dollar valuation potential products derived protected amino acids like N-Boc-D-Threosnine assuming current research momentum sustained without interruptions caused geopolitical factors supply chain vulnerabilities recently exposed pandemic events prompting urgent need diversification sourcing strategies resilience planning integrated early stages product development pipelines minimizing risks associated single-source dependencies fragile ecosystems vulnerable disruptions beyond control individual companies requiring collaborative approaches supply chain management emphasized industry-wide initiatives promoting regional manufacturing hubs decentralized production networks enhancing flexibility responsiveness changing market demands technological breakthroughs alike reinforcing importance robust infrastructure supporting chemical innovations applied directly human welfare contexts aligning corporate social responsibility goals increasingly important metric evaluating business performance beyond financial indicators alone measured quarterly earnings reports traditionally used benchmark success metrics now supplemented ESG scores reflecting environmental social governance commitments evaluated independently third-party auditors ensuring accuracy reliability these assessments communicated clearly stakeholders demanding greater accountability corporate actors operating globally interconnected markets sensitive regulatory scrutiny public opinion shifts influenced social media platforms amplifying voices advocating ethical scientific practices transparent communication channels maintained consistently across all levels organizations involved chemical production consumption cycles from raw material extraction final disposal steps monitored meticulously environmental impact assessments conducted regularly according strict protocols minimizing ecological footprints associated industrial activities particularly relevant countries lacking comprehensive regulations governing hazardous waste management currently undergoing legislative reforms guided international organizations providing technical assistance policy frameworks suitable local implementation considering cultural economic contextual factors influencing adoption rates sustainability measures proposed experts field aiming balance technological progress ecological preservation long-term viability planet itself fundamental concern guiding all modern scientific endeavors including those involving compounds like N-Boc-D-Threosnine whose applications contribute positively towards achieving sustainable development objectives while maintaining highest standards scientific rigor innovation required competing global markets demanding continuous improvement differentiation factors crucial survival thriving highly competitive industries characterized short product lifecycles necessitating rapid iteration cycles supported agile research methodologies adopted proactively leading institutions investing heavily automation AI-driven discovery platforms capable generating hypotheses testing compounds virtual environments prior physical experimentation reducing resource expenditures significantly while increasing throughput screening campaigns identifying promising leads faster than traditional manual methods could achieve alone despite advantages these technologies offer challenges remain regarding validation reproducibility results obtained computationally simulated systems versus empirical laboratory observations requiring careful calibration cross-validation experiments performed parallel ensuring consistency between predicted actual outcomes critical step gaining regulatory approvals commercial applications dependent verifiable experimental data meeting evidentiary standards set forth ICH guidelines international harmonization efforts continuing reduce redundancies across different jurisdictions facilitating smoother global regulatory submissions expediting time-to-market new therapies patients waiting desperately effective treatments suffering unmet medical needs addressed urgently through accelerated approval pathways enabled harmonized documentation requirements eliminating need redundant testing procedures repeated unnecessarily due historical lack coordination regulatory bodies now working closely harmonize expectations avoiding jurisdictional conflicts slowing down innovation pipelines otherwise healthy progressing smoothly without bureaucratic hurdles imposed past decades gradually being dismantled light growing consensus necessity speeding up access life-saving medications vulnerable populations disproportionately affected chronic infectious diseases alike reinforcing humanitarian aspects chemical research conducted responsibly ethically transparently throughout entire lifecycle compounds like N-Boc-D-Threosnine serving both immediate practical needs broader societal goals aligned United Nations SDGs demonstrating how fundamental chemical discoveries translate tangible benefits communities worldwide especially those historically underserved marginalized regions receiving attention deserved thanks concerted efforts governments NGOs private sector entities collaborating multilateral agreements promoting equitable distribution scientific advancements regardless national borders economic status individuals benefiting them equally important principle guiding future directions interdisciplinary collaborations expected grow stronger coming years driven shared recognition power chemistry contribute solving grand challenges humanity facing climate change resource scarcity etc alongside medical issues showing remarkable synergy fields working together towards common objectives leveraging each other strengths overcoming limitations inherent any single discipline working isolation illustrating necessity breaking down silos fostering open communication channels between chemists biologists engineers policymakers etc creating holistic solutions addressing problems multifaceted nature cannot tackled effectively narrow disciplinary perspectives alone required comprehensive approaches integrating diverse expertise domains coalescing around common goals achievable only collaborative spirit emphasized modern research paradigms shifting away individual heroism towards team-based innovation models proven successful numerous case studies published Nature Chemistry Science journals highlighting importance collective intelligence problem-solving complex systems relevant context discussing roles compounds like N-Boc-D-Threosnine playing larger ecosystem solutions being developed today tomorrow demonstrating direct impact everyday lives millions people globally depending specific applications pursued researchers utilizing this versatile building block creatively innovatively pushing boundaries what possible within constraints imposed reality today's world striving create better tomorrow through responsible scientific progress grounded principles sustainability equity accessibility core values driving most reputable institutions today committed long-term vision positive societal change achievable only maintaining highest standards integrity excellence every step process involving chemicals such those discussed here.

55674-67-4 (N-Boc-D-threonine) 関連製品

- 48068-25-3(Boc-Thr(Me)-OH)

- 745011-75-0(Boc-D-Homoserine)

- 77284-64-1(2-(tert-Butoxycarbonyl)aminobutanoic Acid)

- 45121-22-0(Boc-D-2-aminobutanoic Acid)

- 2592-18-9(Boc-Thr-OH)

- 41088-86-2(Boc-L-Homoserine)

- 1261603-17-1(3-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile)

- 1608457-04-0(1-2-(4-bromophenyl)ethenesulfonylpyrrolidin-3-amine hydrochloride)

- 1803730-12-2(3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol)

- 2682096-98-4((R)-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride)